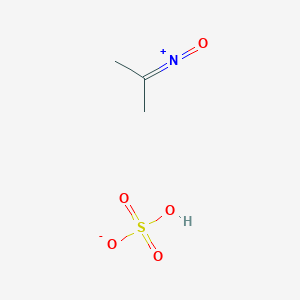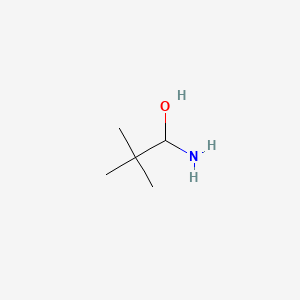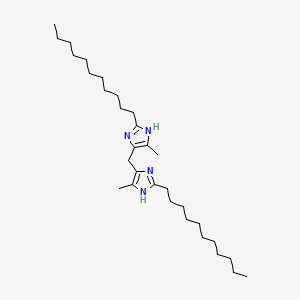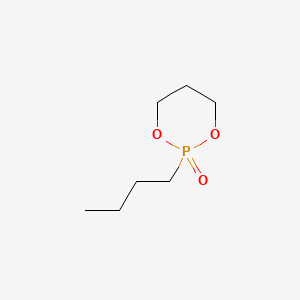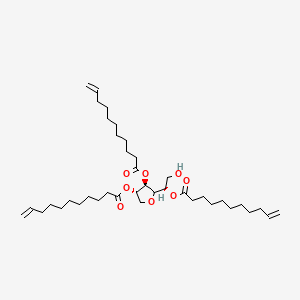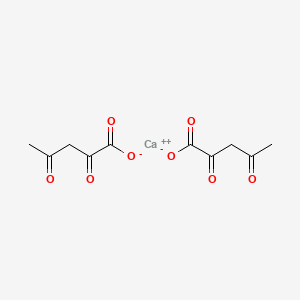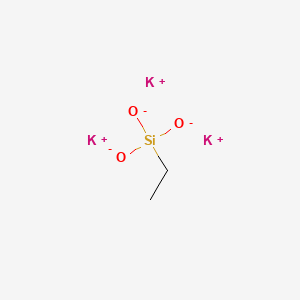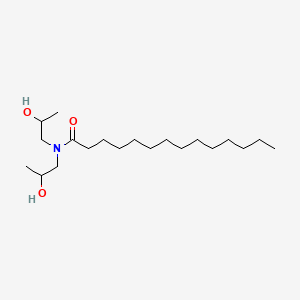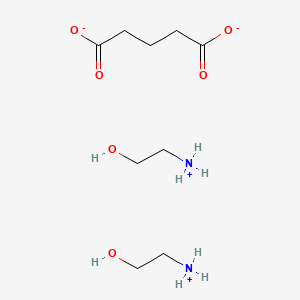
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium is a coordination compound of cerium, a rare earth metal, with organic ligands 2-ethylhexanoic acid and isooctanoic acid. This compound is known for its applications in various fields, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)bis(isooctanoato-O)cerium typically involves the reaction of cerium salts with 2-ethylhexanoic acid and isooctanoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired coordination compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity cerium salts and organic acids, with stringent control over reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium undergoes various chemical reactions, including:
Oxidation: The cerium center can participate in oxidation reactions, often acting as a catalyst.
Substitution: The organic ligands can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and substituting agents like phosphines. The reactions are typically carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium oxides, while substitution reactions can result in new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials, such as ceramics and nanomaterials.
Wirkmechanismus
The mechanism by which (2-Ethylhexanoato-O)bis(isooctanoato-O)cerium exerts its effects involves the interaction of the cerium center with various molecular targets. In catalytic applications, the cerium center can facilitate electron transfer reactions, enhancing the rate of chemical transformations. The organic ligands play a crucial role in stabilizing the cerium center and modulating its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Ethylhexanoato-O)tris(isooctanoato-O)cerium
- (2-Ethylhexanoato-O)bis(neodecanoato-O)cerium
- (2-Ethylhexanoato-O)bis(2-ethylhexanoato-O)cerium
Uniqueness
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium is unique due to its specific combination of ligands, which provides distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
93981-38-5 |
|---|---|
Molekularformel |
C24H48CeO6 |
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
cerium;2-ethylhexanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/3C8H16O2.Ce/c2*1-7(2)5-3-4-6-8(9)10;1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
XAIZNLYEYXWLNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CC(C)CCCCC(=O)O.CC(C)CCCCC(=O)O.[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


